molecular formula C15H28N2O9 B13055179 N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate

Cat. No.: B13055179
M. Wt: 380.39 g/mol
InChI Key: SAGHHOIPMFNAQH-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . This compound is known for its versatility in various scientific applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate typically involves the protection of the amine group using tert-butyl carbamate. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and triethylamine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction conditions are optimized to achieve maximum efficiency and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved may include enzymatic reactions, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-1,3-diaminopropane
  • tert-Butyl (3-aminopropyl)carbamate
  • N-BOC-1,3-propanediamine

Uniqueness

N-(3-Aminopropyl)-N-methylcarbamic acid tert-butyl ester citrate is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its tert-butyl ester group provides steric hindrance, making it less prone to hydrolysis compared to other carbamates. Additionally, its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various scientific fields .

Properties

Molecular Formula

C15H28N2O9

Molecular Weight

380.39 g/mol

IUPAC Name

tert-butyl N-(3-aminopropyl)-N-methylcarbamate;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C9H20N2O2.C6H8O7/c1-9(2,3)13-8(12)11(4)7-5-6-10;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10H2,1-4H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

SAGHHOIPMFNAQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCN.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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